2-(2-Methylpyridin-3-YL)ethanamine

Description

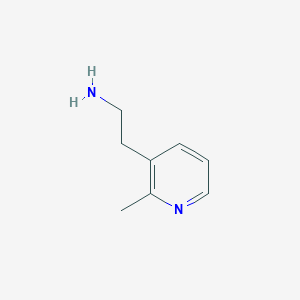

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMVJDCOISNPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307475 | |

| Record name | 2-Methyl-3-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504404-51-7 | |

| Record name | 2-Methyl-3-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504404-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methylpyridin 3 Yl Ethanamine and Analogues

Direct Amination Approaches for Pyridine (B92270) Derivatives

Direct amination involves the formation of a carbon-nitrogen bond directly on the pyridine ring. While challenging due to the electron-deficient nature of the pyridine ring, several strategies have been developed. The classic Chichibabin reaction, which uses sodium amide (NaNH2), is a well-known method for aminating pyridines, typically at the 2- or 4-positions, but its harsh conditions limit its generality. nih.gov

Modern approaches offer more versatile and regioselective methods. One strategy involves the activation of pyridine N-oxides with agents like tosyl anhydride, which makes the C2 position more susceptible to nucleophilic attack by an amine. researchgate.net This method provides a general and efficient way for the amination of 2-unsubstituted pyridines. researchgate.net Another approach is the direct C-H amination, which avoids the need for pre-functionalized starting materials. For instance, methods have been developed for the direct, regioselective C3−H amination of imidazo[1,2‐a]pyridine derivatives under mild, catalyst-free conditions using an amination source and an oxidant. researchgate.net

Base-promoted amination of polyhalogenated pyridines offers a pathway to selectively introduce an amino group. These reactions can proceed with high selectivity, often in water as a solvent, providing an environmentally benign alternative to metal-catalyzed processes. nih.govacs.org The regioselectivity can be tuned, with reactions often favoring the ortho-position to the nitrogen atom. acs.org

A distinct strategy involves converting the pyridine into a phosphonium salt, which then reacts with sodium azide to form an iminophosphorane. This intermediate is a versatile precursor to various nitrogen-containing functional groups and allows for the amination of C-H bonds with high regioselectivity. nih.gov

| Method | Reagents | Key Features | Typical Position of Amination |

| Pyridine N-Oxide Activation | Pyridine N-oxide, Ts2O, t-BuNH2 | High yields, excellent 2-/4-selectivity. researchgate.net | C2, C4 |

| Base-Promoted Halopyridine Amination | Polyhalogenated pyridine, NaOtBu, Amine, H2O | Environmentally friendly, high selectivity. nih.govacs.org | C2 |

| Phosphonium Salt Strategy | Pyridine, PPh3, NaN3 | Uses C-H bonds as precursors, distinct regioselectivity. nih.gov | C4 (or C2 if C4 is blocked) |

| Direct C-H Amination | Imidazo[1,2-a]pyridine, Diphenylsulfonimide, PhI(OAc)2 | Mild, catalyst-free, radical mechanism. researchgate.net | C3 |

Reductive Amination Strategies in 2-(2-Methylpyridin-3-YL)ethanamine Synthesis

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming C-N bonds and synthesizing amines. wikipedia.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgsigmaaldrich.com This method is highly valuable for synthesizing side-chain amines like this compound.

The synthesis of the target compound via this route would typically start from a corresponding carbonyl precursor, such as (2-methylpyridin-3-yl)acetaldehyde or 2-methyl-3-acetylpyridine. The reaction is carried out in the presence of a suitable nitrogen source, like ammonia or an ammonium (B1175870) salt, and a reducing agent.

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Common reagents include:

Sodium cyanoborohydride (NaBH3CN): A mild reducing agent that is selective for the iminium ion over the starting carbonyl group. wikipedia.orgsigmaaldrich.com

Sodium triacetoxyborohydride (Na(OAc)3BH): Another mild and effective reagent, often used for its high selectivity and tolerance of various functional groups. wikipedia.org

Catalytic Hydrogenation: Using catalysts like palladium, platinum, or nickel with hydrogen gas is a classic and effective method. wikipedia.org

Other Hydride Reagents: Borane-triethylamine complex (BH3N(C2H5)3) has been reported as an efficient reductant for the amination of ketones and aldehydes. rsc.org

The reaction is typically a one-pot procedure, which is advantageous for its operational simplicity. wikipedia.org The conditions are generally neutral or weakly acidic to facilitate imine formation without passivating the amine nucleophile. wikipedia.org The versatility of this method allows for the synthesis of a wide range of primary, secondary, and tertiary amines by selecting the appropriate carbonyl and amine starting materials. organic-chemistry.org

Multi-Step Synthetic Sequences from Precursors

The construction of this compound often relies on multi-step synthetic sequences starting from more readily available precursors. These routes offer flexibility in building the desired molecular architecture step-by-step. A common strategy involves introducing a two-carbon unit at the 3-position of a 2-methylpyridine (B31789) core, which is then converted to the target aminoethyl group.

One potential pathway begins with 3-chloro-2-methylpyridine. This precursor can undergo reactions to introduce a two-carbon chain. For example, a cyano group can be introduced, followed by reduction to the primary amine.

Another general approach involves the functionalization of 2,3-lutidine (2,3-dimethylpyridine). The methyl group at the 3-position can be halogenated to form 3-(halomethyl)-2-methylpyridine. This intermediate can then be subjected to nucleophilic substitution with a cyanide source, followed by reduction of the resulting nitrile to afford the final ethanamine product.

Flow chemistry has emerged as a powerful tool for multi-step synthesis, allowing for the telescoping of several reaction steps into a continuous sequence. syrris.jp This approach can enhance safety, efficiency, and scalability by using immobilized reagents, catalysts, and scavengers packed in columns. syrris.jp For instance, a sequence could involve the formation of an intermediate followed by immediate purification and reaction in a subsequent step, all within a continuous flow system. syrris.jp

A representative multi-step synthesis could involve the following conceptual steps:

Starting Material: 2,3-Dimethylpyridine.

Functionalization: Selective oxidation or halogenation of the 3-methyl group.

Chain Elongation: Conversion to a nitrile, e.g., 2-(2-methylpyridin-3-yl)acetonitrile.

Reduction: Reduction of the nitrile group to the primary amine, yielding this compound.

Catalytic Methods for C-N Bond Formation Involving Pyridyl Moieties

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-N bonds, particularly in the construction of arylamines and heteroarylamines. researchgate.net While the target compound features an aliphatic amine, these methods are crucial for synthesizing analogues with the amine directly on the pyridine ring or for preparing key precursors.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for coupling aryl or heteroaryl halides with amines. researchgate.net These reactions typically employ a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success and can influence the scope and efficiency. For pyridyl substrates, ligands like Xantphos have proven effective. beilstein-journals.org These methods are highly versatile and tolerate a wide range of functional groups. beilstein-journals.org

Copper-catalyzed amination, an extension of the Ullmann condensation, offers a valuable alternative to palladium-based systems. Copper catalysts can be more cost-effective and show different reactivity profiles. Efficient copper-catalyzed systems have been developed for the amination of various bromopyridine derivatives using aqueous ammonia under relatively mild conditions. researchgate.net

Metal-free approaches for C-N bond formation have also been developed. These methods often rely on promoting a nucleophilic aromatic substitution (SNAr) reaction on activated halopyridines. rsc.orgscielo.br For instance, reactions can be carried out using simple amides as the nitrogen source under refluxing conditions without the need for a transition metal catalyst. scielo.br

| Catalytic System | Substrate Example | Amine Source | Typical Conditions | Reference |

| Palladium/Xantphos | N-protected 4-bromo-7-azaindole | Amides, Amines | Pd2(dba)3, Cs2CO3, Dioxane, 100 °C | beilstein-journals.org |

| Copper(I) | 2-Bromopyridine | Aqueous Ammonia | Cu(I) source, Ligand, Ethylene (B1197577) Glycol, 100 °C | researchgate.net |

| Nickel | Benzylic Pyridinium Salts | (Used for C-N bond activation) | Ni catalyst, Arylboronic acids | nih.gov |

| Metal-Free | Chloropyridine | Simple Amides | Neat, Reflux | scielo.br |

Stereoselective Synthesis of Chiral Pyridinylethanamines

The synthesis of enantiomerically pure chiral amines is of great importance, particularly in medicinal chemistry. Stereoselective methods for preparing chiral pyridinylethanamines, such as the chiral analogue 1-(2-methylpyridin-3-yl)ethanamine, are highly sought after.

Asymmetric reductive amination is a direct and efficient strategy for producing chiral amines from prochiral ketones. acs.org This approach involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent. Transition metal catalysts, particularly those based on ruthenium and rhodium complexed with chiral ligands like BINAP, have demonstrated high efficacy and enantioselectivity. acs.org For example, a highly direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been achieved using a Ru(OAc)2{(S)-binap} catalyst under hydrogen pressure, yielding chiral primary amines with excellent enantioselectivity. acs.org

Another approach involves the amination of thioethers with a chiral N-mesyloxycarbamate, which can be achieved with high yields and stereoselectivities using a rhodium catalyst. nih.gov Mechanistic studies suggest the involvement of a rhodium-nitrenoid complex rather than a free metal nitrene species. nih.gov

These catalytic systems are crucial as they provide a direct route to enantiomerically enriched primary amines, avoiding the multi-step procedures of forming and separating diastereomeric salts or using chiral auxiliaries. acs.org

| Method | Substrate | Catalyst/Reagent | Key Outcome | Reference |

| Asymmetric Reductive Amination | 2-Acetyl-6-substituted pyridines | Ru(OAc)2{(S)-binap}, NH4TFA, H2 | Excellent enantioselectivity (94.6% to >99.9% ee) for chiral primary amines. | acs.org |

| Asymmetric Amination | Thioethers | Rh2[(S)-nttl]4, Chiral N-mesyloxycarbamate | High yields and stereoselectivities for chiral sulfilimines. | nih.gov |

Synthetic Routes for Derivatization of the this compound Core

Derivatization of the this compound core is essential for exploring structure-activity relationships in drug discovery and for creating novel materials. Modifications can be made at the primary amino group or on the pyridine ring.

The primary amino group is a versatile handle for a wide range of transformations.

N-Alkylation: The amine can be alkylated to form secondary or tertiary amines through reductive amination with aldehydes or ketones, or via direct alkylation with alkyl halides.

N-Acylation/Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. Pyridine-3-carboxamide analogues, for instance, have been synthesized and evaluated for biological activity. nih.gov

Guanidinylation: The amine can be converted into a guanidine group, a common pharmacophore. This can be achieved by reacting the amine with a suitable guanidinylating agent.

The pyridine ring itself can also be functionalized, although this can be more challenging due to the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution, but reactions can be directed to specific positions under the right conditions.

Halogenation: Selective introduction of halogen atoms can provide handles for further cross-coupling reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring and enable further transformations.

These derivatization strategies allow for the systematic modification of the core structure, enabling the fine-tuning of its chemical and biological properties.

| Reaction Type | Reagent(s) | Functional Group Formed |

| N-Acylation | Nicotinic acid, Coupling agents | N-(4-phenylthiazol-2-yl) nicotinamide |

| Cyclocondensation | Araldehydehydrazone, Mercaptoacetic acid | Thiazolidin-4-one ring |

| Guanidinylation | Guanidinylating agent | Guanidine moiety |

Reactivity and Reaction Mechanisms of 2 2 Methylpyridin 3 Yl Ethanamine

Nucleophilic Reactivity of the Ethanamine Nitrogen

The terminal primary amine group (-NH₂) of the ethanamine side chain is the principal center of nucleophilic reactivity in the molecule. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. This reactivity is characteristic of primary alkylamines and is fundamental to many of its reactions.

The nucleophilicity of the ethanamine nitrogen allows it to participate in a variety of reactions, including alkylation, and, as discussed below, acylation and coordination with metal ions. Its basicity also means it can be readily protonated by acids to form the corresponding ammonium (B1175870) salt.

Electrophilic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is a complex process. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. quimicaorganica.org This deactivation is significant, and reactions often require harsh conditions. youtube.comquora.com Generally, electrophilic substitution on an unsubstituted pyridine ring occurs preferentially at the C3 (meta) position, as attack at the C2 or C4 positions leads to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com

However, in 2-(2-Methylpyridin-3-YL)ethanamine, the ring is substituted with two activating, ortho-, para-directing groups: a methyl group at C2 and an ethylamine (B1201723) group at C3. The aminoalkyl group is a strong activating group, while the methyl group is a weaker activator. Their combined influence directs incoming electrophiles to specific positions on the ring.

The directing effects are as follows:

-CH₂CH₂NH₂ group (at C3): Strongly activating and directs ortho (to C2 and C4) and para (to C6).

-CH₃ group (at C2): Weakly activating and directs ortho (to C3) and para (to C5).

Considering the available positions (C4, C5, C6), the C4 position is strongly activated by the powerful aminoethyl group in its ortho position. The C6 position is activated by the para-directing effect of the aminoethyl group. The C5 position is activated by the para-directing effect of the methyl group. The most probable site for electrophilic attack is the C4 position, which benefits from the strong ortho-directing effect of the ethylamine substituent.

| Position | Influence from -CH₂CH₂NH₂ (at C3) | Influence from -CH₃ (at C2) | Overall Activation/Predicted Outcome |

| C4 | Strong activation (ortho) | Neutral | Most favored site for substitution |

| C5 | Neutral | Moderate activation (para) | Possible site for substitution |

| C6 | Moderate activation (para) | Neutral | Less favored site for substitution |

This table provides a qualitative prediction of regioselectivity for electrophilic aromatic substitution.

Typical electrophilic substitution reactions like nitration and halogenation would be expected to yield the 4-substituted product as the major isomer, although forcing conditions may still be necessary to overcome the inherent deactivation of the pyridine ring.

Acylation Reactions of the Amine Functionality

The nucleophilic primary amine of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) followed by deprotonation results in the formation of a stable N-acylated amide product. This is a common and efficient transformation for primary amines.

Oxidation and Reduction Pathways

The this compound molecule has multiple sites susceptible to oxidation and reduction.

Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. The primary amine of the side chain can also be oxidized, though this can lead to a mixture of products or cleavage depending on the reagents and conditions used.

Reduction: The pyridine ring is generally resistant to reduction. However, under high pressure and in the presence of specific catalysts (e.g., rhodium, ruthenium), it can be hydrogenated to the corresponding piperidine (B6355638) ring. This transformation requires vigorous conditions.

Rearrangement Reactions Involving the Pyridinylethanamine Scaffold

A review of common rearrangement reactions in organic chemistry (e.g., Beckmann, Hofmann, Curtius, Baeyer-Villiger, or various carbocation-mediated shifts) does not indicate that the this compound scaffold is predisposed to these transformations under typical conditions. wiley-vch.dethermofisher.comlibretexts.org Such rearrangements are not prominently documented for this specific molecular framework in scientific literature.

Metal Coordination Chemistry and Ligand Properties

Pyridyl amine compounds are well-established as effective ligands in coordination chemistry. nih.gov The structure of this compound, featuring both a pyridine nitrogen and an ethanamine nitrogen, allows it to function as a bidentate ligand.

The two nitrogen atoms can simultaneously coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. The lone pair of electrons on both the sp²-hybridized pyridine nitrogen and the sp³-hybridized amine nitrogen are available for donation to vacant d-orbitals of a metal ion. nih.govrsc.org

This compound is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and ruthenium(II). nih.govacs.orgacs.org The coordination typically results in the formation of octahedral or square planar geometries, depending on the metal ion, its oxidation state, and the other ligands present. The properties of these complexes, such as their color, magnetic properties, and catalytic activity, are dictated by the nature of the central metal ion and the ligand field established by the pyridylethylamine and any co-ligands.

| Metal Ion (Example) | Potential Coordination Geometry | Ligand Binding Mode | Resulting Complex Type |

| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (Npyridine, Namine) | Chelate Complex |

| Ni(II) | Octahedral | Bidentate (Npyridine, Namine) | Chelate Complex |

| Co(II) | Octahedral | Bidentate (Npyridine, Namine) | Chelate Complex |

| Ru(II) | Octahedral | Bidentate (Npyridine, Namine) | Chelate Complex |

This table summarizes the expected coordination behavior of this compound with various transition metal ions.

Role as Bidentate Ligands in Catalytic Cycles

The chemical compound this compound possesses structural features, namely the pyridyl nitrogen and the ethylamine nitrogen, that enable it to act as a bidentate ligand, coordinating to a central metal atom through two donor sites. This chelation can form a stable five-membered ring, a favored configuration in coordination chemistry. Such bidentate ligands are integral to the design of catalysts, influencing the steric and electronic environment of the metal center, which in turn dictates the activity and selectivity of the catalytic cycle.

While the specific catalytic applications of this compound are not extensively documented in publicly available research, the broader class of pyridine-containing ligands is widely employed in various catalytic reactions. For instance, chromium complexes featuring pyridine-phosphine ligands are utilized in the oligomerization of ethylene (B1197577). tue.nl In these systems, the ligand's structure, including the substituents on the pyridine ring and the nature of the second coordinating atom, plays a crucial role in determining the outcome of the reaction, such as the distribution of α-olefins. tue.nlmdpi.comnih.gov

The general mechanism for catalytic cycles involving such bidentate pyridine-containing ligands often involves the coordination of the ligand to a metal precursor, followed by the activation of the catalyst. In processes like the Heck reaction or Suzuki-Miyaura coupling, which are catalyzed by palladium complexes, the bidentate ligand stabilizes the active palladium(0) species and facilitates key steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.orgnih.gov The electronic properties of the pyridine ring and the steric bulk introduced by substituents like the methyl group in this compound can modulate the reactivity of the metal center, potentially enhancing catalytic turnover and influencing product selectivity. beilstein-journals.org

In the context of ethylene oligomerization catalyzed by chromium complexes, the bidentate ligand is believed to stabilize the chromium center and influence the chain growth and displacement processes that lead to the formation of linear α-olefins of varying chain lengths. nih.gov The steric and electronic properties of the ligand can affect the rate of ethylene insertion and the probability of chain termination, thereby controlling the product distribution. nih.gov

Derivatives and Analogues of 2 2 Methylpyridin 3 Yl Ethanamine: Synthesis and Structure Activity Studies

Design Principles for Modified Pyridinylethanamine Derivatives

The design of modified pyridinylethanamine derivatives is guided by established medicinal chemistry principles aimed at enhancing desired properties while minimizing unwanted effects. Key strategies involve altering the molecule's size, shape, and electronic distribution to modulate its interaction with biological targets.

One primary design principle involves the strategic modification of the ethylamine (B1201723) side chain. N-alkylation, for instance, can influence the compound's lipophilicity and its ability to form hydrogen bonds. Introducing bulky substituents on the nitrogen atom can also probe the steric tolerance of a binding site.

Furthermore, the principles of isosteric and bioisosteric replacement are often employed. This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the goal of improving the compound's activity or metabolic stability. For instance, the pyridine (B92270) ring could be replaced with other heterocyclic systems to explore different spatial arrangements and electronic properties.

Synthesis of N-Substituted Ethanamine Analogues

The synthesis of N-substituted analogues of 2-(2-methylpyridin-3-yl)ethanamine is typically achieved through standard organic chemistry transformations. A common and versatile method is reductive amination. This two-step process first involves the reaction of the primary amine, this compound, with an aldehyde or a ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding N-substituted amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices.

Another widely used method is direct N-alkylation. This involves the reaction of this compound with an alkyl halide (e.g., an alkyl iodide or bromide) in the presence of a base. The base is necessary to deprotonate the amine, increasing its nucleophilicity and facilitating the substitution reaction. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions, such as over-alkylation.

These synthetic routes offer a high degree of flexibility, allowing for the introduction of a wide range of substituents on the amine nitrogen. This enables the systematic exploration of the structure-activity relationship of this class of compounds.

Pyridine Ring Substituent Effects on Chemical Behavior and Biological Interactions

The introduction of substituents onto the pyridine ring of this compound can significantly alter its chemical behavior and biological interactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The pyridine ring is an electron-deficient aromatic system. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the ring can modulate its electron density. For example, an EDG, such as a methoxy (B1213986) or amino group, will increase the electron density of the ring and increase the basicity of the pyridine nitrogen. Conversely, an EWG, like a nitro or cyano group, will decrease the electron density and basicity. These changes in electronic properties can influence the compound's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Steric Effects: The size and shape of the substituents on the pyridine ring also play a critical role. Bulky substituents can create steric hindrance, which may either prevent or enhance the binding of the molecule to a specific biological target, depending on the topography of the binding site. The position of the substituent is also crucial. A substituent at the 6-position, for example, is in close proximity to the ethylamine side chain and can have a more significant impact on its conformation and interaction with a receptor compared to a substituent at the 4- or 5-position.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the molecular-level interactions that govern their effects.

Systematic modifications of the lead compound and subsequent evaluation of the biological activity of the resulting analogues have revealed several important trends. For instance, the length and branching of the N-alkyl substituent on the ethylamine side chain have been shown to be critical. In many cases, a specific range of alkyl chain lengths leads to optimal activity, with shorter or longer chains resulting in a decrease in potency.

The nature and position of substituents on the pyridine ring have also been extensively studied. It has been observed that the introduction of small, lipophilic groups at certain positions can enhance activity, likely by improving the compound's ability to cross cell membranes or by engaging in favorable hydrophobic interactions within a binding pocket.

The data gathered from these SAR studies are often used to construct pharmacophore models. These models represent the essential three-dimensional arrangement of functional groups required for biological activity and can guide the design of new, more potent, and selective analogues.

Table 1: Illustrative SAR Data for Pyridinylethanamine Derivatives

| Compound | R1 (N-substituent) | R2 (Pyridine-substituent) | Relative Activity |

| 1 | H | H | 1x |

| 2 | Methyl | H | 5x |

| 3 | Ethyl | H | 10x |

| 4 | Propyl | H | 8x |

| 5 | H | 5-Chloro | 15x |

| 6 | H | 6-Methyl | 2x |

Note: This table presents hypothetical data to illustrate SAR principles and does not represent actual experimental results for this compound.

Exploration of Heterocyclic Analogs with Related Core Structures

To further explore the chemical space around this compound, researchers have synthesized and evaluated a range of heterocyclic analogues. This involves replacing the pyridine ring with other heterocyclic systems, a strategy known as bioisosteric replacement. The goal of this approach is to identify alternative scaffolds that may offer improved properties, such as enhanced selectivity, better metabolic stability, or novel intellectual property.

Commonly explored bioisosteres for the pyridine ring include other six-membered aromatic heterocycles like pyrimidine (B1678525), pyridazine, and pyrazine (B50134). Each of these systems has a different arrangement of nitrogen atoms, which alters the ring's electronic properties and hydrogen bonding capabilities. For example, the additional nitrogen atoms in pyrimidine and pyrazine can act as hydrogen bond acceptors, potentially leading to different binding modes compared to the parent pyridine compound.

Five-membered heterocyclic rings, such as thiophene, furan, and pyrrole, have also been investigated as pyridine surrogates. These rings have different sizes, shapes, and electronic distributions compared to pyridine, offering a way to probe the geometric and electronic requirements of the biological target.

Pharmacological Research and Biological Interactions Excluding Clinical Human Trials

Molecular Target Identification and Characterization

Specific molecular targets for 2-(2-Methylpyridin-3-YL)ethanamine have not been definitively identified in the available scientific literature. However, research on analogous pyridine-containing structures suggests potential interactions with enzymes and receptors. For instance, the pyridine (B92270) moiety is a key feature in various pharmacologically active agents, where it can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules. The mechanism of action for some related compounds involves binding to the active sites of enzymes or modulating receptor activity.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, other metabolic enzymes)

There is a lack of specific studies investigating the inhibitory effects of this compound on monoamine oxidase (MAO) or other metabolic enzymes. However, the broader class of compounds containing amine and pyridine structures has been explored for MAO inhibition. MAO enzymes, which exist as two isoforms (MAO-A and MAO-B), are crucial in the metabolism of monoamine neurotransmitters. Selective inhibitors of these enzymes are therapeutic targets for depression (MAO-A) and neurodegenerative diseases like Parkinson's and Alzheimer's disease (MAO-B).

Receptor Binding and Modulation Investigations

Direct receptor binding and modulation studies for this compound are not available in the current body of scientific literature. The investigation of how this compound might interact with various neurotransmitter or other cell surface receptors remains a subject for future research.

In Vitro Cellular Activity and Pathway Modulation

No studies were found that specifically examine the effect of this compound on the production of cytokines in cultured cells. However, research into related thienopyridine derivatives has shown anti-inflammatory properties, which are often mediated by the modulation of inflammatory signaling molecules. For example, certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were identified as potent inhibitors of nitric oxide (NO) production, a key signaling molecule in inflammation. This suggests that pyridine-containing scaffolds can possess anti-inflammatory potential, a characteristic that would warrant investigation for this compound.

While there is no specific data on the antiproliferative effects of this compound, extensive research has been conducted on various pyridine and thienopyridine derivatives, demonstrating their potential as anticancer agents. These compounds have been shown to inhibit the growth of various human cancer cell lines.

For instance, a series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB-231, and IMR-32. Several of these compounds exhibited moderate to good activity against most of the tested cell lines.

Similarly, studies on thieno[3,2-b]pyridine (B153574) derivatives have identified compounds with significant antitumor effects in vitro against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MD-468), while showing minimal toxicity to non-tumorigenic mammary epithelial cells. The antiproliferative activity of these compounds suggests that the thienopyridine scaffold is a promising starting point for the development of new anticancer agents.

Further research on 4-amino-thieno[2,3-d]pyrimidine derivatives has also shown notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231.

The table below summarizes the antiproliferative activity of some of these related pyridine derivatives.

| Compound Class | Cell Line(s) | Activity | Reference |

| Pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB-231, IMR-32 | Moderate to good antiproliferative effect | |

| Thieno[3,2-b]pyridine derivatives | MDA-MB-231, MDA-MD-468 | Antitumor activity | |

| 4-Amino-thieno[2,3-d]pyrimidine derivatives | MCF-7, MDA-MB-231 | Antiproliferative activity |

Preclinical In Vivo Studies in Animal Models (Mechanistic Focus)

There are no preclinical in vivo studies with a mechanistic focus specifically on this compound reported in the scientific literature. However, in vivo studies on related compounds provide some insights into potential mechanisms. For example, in a study on isoflavones, which also exhibit antiproliferative effects, biochanin A was shown to suppress tumor growth in athymic nude mice, with evidence suggesting the induction of apoptosis as the underlying mechanism.

In another example, the polyphenolic compound curcumin (B1669340) and its metabolite were found to reverse the depletion of dopamine (B1211576) in a mouse model of Parkinson's disease, partly through the inhibition of MAO-B activity. These studies underscore the importance of in vivo models for elucidating the mechanisms of action of novel compounds.

Evaluation in Disease Models

There is currently no available research detailing the evaluation of this compound in any preclinical disease models.

Pharmacodynamic Characterization in Animal Systems

There is no available data from in vivo studies characterizing the pharmacodynamic properties of this compound in animal systems. This includes, but is not limited to, its mechanism of action, dose-response relationships, and effects on physiological or behavioral endpoints.

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Heterocyclic Systems

The structural motif of 2-(2-Methylpyridin-3-YL)ethanamine makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The primary amine group can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines. These imines can then undergo further intramolecular cyclization reactions, facilitated by the pyridine (B92270) nitrogen, to yield fused heterocyclic structures. For instance, reaction with α,β-unsaturated ketones could potentially lead to the formation of dihydropyridine (B1217469) or related nitrogen-containing ring systems.

Furthermore, the amine functionality is a key component in multicomponent reactions, which are highly efficient processes for generating molecular diversity. By combining this compound with other reactants in a one-pot synthesis, complex polycyclic scaffolds can be assembled in a single step. The inherent reactivity of the pyridine ring itself, which can be activated or functionalized at various positions, adds another layer of synthetic utility, allowing for the creation of novel and diverse heterocyclic libraries.

Intermediacy in the Synthesis of Pharmacologically Relevant Scaffolds

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The this compound structure serves as a valuable intermediate in the synthesis of such pharmacologically relevant scaffolds. The ethylamine (B1201723) side chain can be readily modified or incorporated into larger molecular frameworks, while the pyridine core often plays a crucial role in binding to biological targets.

For example, related pyridine-containing compounds are known to be key intermediates in the synthesis of drugs targeting a range of conditions. While direct examples for this compound are not extensively documented, the synthesis of Etoricoxib, a selective COX-2 inhibitor, involves a related intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. This highlights the importance of the methyl-substituted pyridine moiety in the development of anti-inflammatory agents. The primary amine of this compound provides a handle for introducing a wide variety of side chains and functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Utilization in Ligand Design for Catalytic Systems

The design of effective ligands is central to the development of advanced catalytic systems. The bidentate nature of this compound, with its pyridine nitrogen and the nitrogen of the primary amine, makes it an attractive candidate for the chelation of metal ions. The formation of stable five- or six-membered chelate rings with transition metals can lead to the creation of novel catalysts with unique reactivity and selectivity.

Computational and Theoretical Investigations

Molecular Docking and Binding Pose Prediction for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as 2-(2-Methylpyridin-3-YL)ethanamine, and a biological target, typically a protein or enzyme.

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, studies on analogous pyridine (B92270) derivatives provide a framework for potential applications. For instance, derivatives of pyridine-2-methylamine have been investigated as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter in M. tuberculosis. nih.gov Molecular docking studies of these compounds revealed key interactions within the MmpL3 active site, including hydrogen bonds and π-π stacking interactions. nih.gov

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking software, such as AutoDock Vina, would then explore various binding poses of the ligand within the active site of the protein, calculating a binding affinity score for each pose. The results would predict the most stable binding mode and the specific amino acid residues involved in the interaction. For example, the ethylamine (B1201723) side chain could act as a hydrogen bond donor, while the pyridine ring could engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Target Protein | p38 Mitogen-Activated Protein Kinase |

| Docking Score (kcal/mol) | -7.5 |

| Predicted Interactions | Hydrogen bond with MET109, π-π stacking with PHE169 |

| Interacting Residues | LEU75, VAL83, MET109, PHE169 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity indices.

For this compound, DFT calculations could be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the amino group of the ethanamine side chain would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would be regions of positive potential.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.1 D |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For this compound, the key sources of flexibility are the rotation around the C-C bond of the ethylamine side chain and the C-C bond connecting the side chain to the pyridine ring. Computational methods can be used to explore the potential energy surface associated with these rotations to identify the most stable conformers. A search of the PubChem database for the similar compound, 2-(3-Methylpyridin-2-yl)ethan-1-amine, reveals a calculated 3D conformer, indicating the feasibility of such predictions. nih.gov

Understanding the conformational preferences of this compound is crucial for predicting its ability to fit into a specific binding site of a target protein. A flexible molecule may be able to adopt different conformations to optimize its interactions with a binding partner.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the solid state. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal.

A similar analysis for this compound would allow for the visualization of hydrogen bonds formed by the amino group and weaker C-H···π interactions involving the pyridine ring. The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts.

Table 3: Hypothetical Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| N···H/H···N | 25.8 |

| C···H/H···C | 18.5 |

| C···N/N···C | 5.3 |

| C···C | 5.2 |

This table presents hypothetical data for illustrative purposes.

Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to calculate the associated energy changes and activation barriers. This information is valuable for understanding the reactivity and degradation of a compound.

For this compound, theoretical studies could investigate various reaction types, such as oxidation of the amino group or substitution reactions on the pyridine ring. By modeling the transition states and intermediates along a proposed reaction coordinate, the activation energy for each step can be calculated.

For instance, studies on the reaction of a methyl radical with ethylamine have utilized density functional theory to identify transition states and determine reaction barriers for different reaction pathways, such as H-abstraction. While not directly on the target compound, this demonstrates the methodology that could be applied. Such calculations for this compound would provide insights into its metabolic fate and potential for chemical modifications.

Advanced Analytical Techniques for Characterization in Research

High-Resolution Spectroscopic Characterization (NMR, HRMS, FTIR)

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules like 2-(2-Methylpyridin-3-YL)ethanamine. These techniques provide detailed information about the molecular framework, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide critical data on the chemical environment of each proton and carbon atom. While specific experimental data for this exact compound is not readily available in published literature, typical chemical shifts can be predicted based on the analysis of similar structures.

For instance, in a related compound, 2-methylpyridine (B31789), the methyl protons typically appear around 2.5 ppm. The aromatic protons on the pyridine (B92270) ring would exhibit characteristic shifts and coupling patterns depending on their position relative to the nitrogen atom and the other substituents. The ethylamine (B1201723) side chain protons would present as two distinct multiplets, an ethyl group attached to a pyridine ring and an amine group.

A hypothetical ¹H NMR spectrum would show signals for the methyl group, the ethylamine chain (CH₂-CH₂-NH₂), and the pyridine ring protons. Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition and exact mass of a molecule with high accuracy. For this compound (C₈H₁₂N₂), the expected monoisotopic mass is approximately 136.1000 g/mol . HRMS analysis would confirm this molecular formula by providing a mass measurement with a high degree of precision, typically to within a few parts per million (ppm). This technique is also invaluable for identifying and characterizing any impurities or degradation products.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and ethyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would produce signals in the 1400-1600 cm⁻¹ region. The presence and position of these bands provide confirmatory evidence for the compound's structure.

| Spectroscopic Data | Description | Expected Observations for this compound |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Signals for methyl protons, ethylamine chain protons, and pyridine ring protons. |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | Distinct peaks for each of the 8 carbon atoms. |

| HRMS | Determines the exact mass and elemental composition. | A precise mass measurement confirming the molecular formula C₈H₁₂N₂. |

| FTIR | Identifies functional groups. | Characteristic bands for N-H, C-H, C=N, and C=C bonds. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details, offering an unambiguous structural proof.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. If successful, the X-ray diffraction data would reveal the exact spatial orientation of the 2-methylpyridine ring relative to the ethanamine side chain. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which dictate the crystal packing. While a crystal structure for this specific compound is not publicly documented, studies on similar molecules, such as derivatives of 2-aminopyridine, demonstrate the power of this technique in confirming molecular geometry and stereochemistry nih.gov.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable for assessing its purity. The method would involve an optimized mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, to achieve a good separation of the main compound from any impurities. The retention time and peak purity, often assessed using a Diode Array Detector (DAD), would provide a quantitative measure of the compound's purity.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. Given the nature of this compound, GC could also be used for purity analysis, likely with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector. The choice of the capillary column would be critical to achieve optimal separation.

Future Research Directions and Unexplored Potential

Novel Synthetic Strategies for Enhanced Efficiency

The advancement of research into 2-(2-Methylpyridin-3-YL)ethanamine and its potential applications is intrinsically linked to the development of efficient and scalable synthetic routes. While classical methods for the synthesis of pyridylethylamines, such as the hydrogenation of the corresponding acetonitrile (B52724) precursor, provide a foundational approach, future research should focus on more sophisticated and sustainable strategies.

Future synthetic endeavors could explore:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring at the 3-position with an ethylamine (B1201723) moiety would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: The implementation of continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This methodology is particularly advantageous for large-scale production.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide unparalleled stereoselectivity and reduce the environmental impact of the chemical process.

Rational Design of Next-Generation Analogues

The structural scaffold of this compound presents a versatile platform for the rational design of analogues with tailored properties. By systematically modifying the core structure, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic profiles.

Key areas for analogue development include:

Substitution on the Pyridine Ring: Introduction of various functional groups (e.g., halogens, hydroxyl, methoxy) onto the pyridine ring can modulate the compound's electronics and lipophilicity, potentially enhancing its interaction with biological targets.

Modification of the Ethylamine Side Chain: Alterations to the length and branching of the ethylamine side chain, as well as the incorporation of cyclic constraints, could influence receptor binding affinity and selectivity.

Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine (B1678525), pyrazine (B50134), thiazole) could lead to the discovery of analogues with novel biological activities and improved metabolic stability.

Mechanistic Elucidation of Unexplored Biological Activities

The pyridine moiety is a common feature in many biologically active compounds, suggesting that this compound may possess a range of pharmacological effects. Future research should aim to systematically screen this compound against a diverse array of biological targets to uncover its therapeutic potential.

Potential, yet unexplored, biological activities that warrant investigation include:

Antimicrobial Properties: Given that many pyridine derivatives exhibit antibacterial and antifungal properties, it is plausible that this compound could serve as a lead compound for the development of new anti-infective agents. smolecule.com

Anticancer Activity: The potential for pyridine-containing compounds to induce apoptosis and inhibit cell cycle progression in cancer cells makes this an important avenue for future investigation. smolecule.com

Neuroprotective Effects: The structural similarities to other neuroactive compounds suggest that this compound could be explored for its potential to protect neuronal cells from oxidative stress and degeneration. smolecule.com

Receptor Modulation: As a substituted phenethylamine-like structure, it holds potential as a ligand for various receptors, including dopamine (B1211576), serotonin, and sigma receptors, which are implicated in a range of neurological and psychiatric conditions. mdpi.com

Advanced Computational Modeling for Predictive Research

In silico methods are invaluable tools for accelerating the drug discovery and development process. Advanced computational modeling can provide insights into the structure-activity relationships of this compound and its analogues, guiding the design of more potent and selective compounds.

Future computational studies should focus on:

Molecular Docking: Simulating the binding of this compound and its virtual analogues to the active sites of various enzymes and receptors can help to identify promising biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can establish a mathematical relationship between the chemical structure of the analogues and their biological activity, enabling the prediction of the potency of novel compounds.

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of how the compound interacts with its biological target over time, offering a deeper understanding of its mechanism of action.

Emerging Applications in Materials Science or Chemical Biology

Beyond its potential therapeutic applications, the unique chemical structure of this compound makes it an intriguing candidate for applications in materials science and chemical biology.

Potential emerging applications to be explored include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the amine group can act as ligands for metal ions, making this compound a potential building block for the synthesis of novel MOFs with applications in gas storage, catalysis, and sensing.

Corrosion Inhibition: Pyridine derivatives have been shown to be effective corrosion inhibitors for various metals. The potential of this compound in this regard warrants investigation.

Chemical Probes: Functionalized analogues of this compound could be developed as chemical probes to study biological processes or as labeling agents in bioimaging.

Q & A

Q. What are the optimal synthetic routes for 2-(2-methylpyridin-3-yl)ethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves:

- Step 1: Functionalization of the pyridine ring via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for brominated intermediates) .

- Step 2: Introduction of the ethanamine moiety using reductive amination or alkylation, with temperature and solvent choice critical for minimizing side reactions .

- Optimization: Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., palladium for coupling) significantly impact yield. For example, elevated temperatures (>80°C) may accelerate side-product formation in alkylation steps .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon backbone integrity, with pyridine ring protons appearing as distinct downfield signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, essential for detecting impurities .

- X-ray Crystallography: SHELX software (via SHELXL) refines crystal structures, resolving bond angles and stereochemistry. This is critical for confirming the spatial arrangement of the methylpyridinyl and ethanamine groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 1–12) at 25–60°C, monitoring degradation via HPLC. Pyridine derivatives often show instability in strongly acidic/basic conditions due to ring protonation or hydrolysis .

- Thermogravimetric Analysis (TGA): Quantifies thermal decomposition thresholds, with ethanamine moieties typically degrading above 150°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinity .

- Reactivity Mapping: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The methylpyridinyl group often acts as an electron-withdrawing moiety, polarizing the ethanamine chain .

- Solvent Effects: Include implicit solvation models (e.g., PCM) to simulate aqueous or organic environments, which alter charge distribution and reaction pathways .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across assays) be resolved?

Methodological Answer:

- Assay Standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa), ligand concentration, and incubation time. Pyridine derivatives may exhibit cell-type-specific uptake due to transporter expression differences .

- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding kinetics to target receptors, cross-referenced with fluorescence polarization assays to rule out false positives .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical studies?

Methodological Answer:

- Lipophilicity Tuning: Introduce substituents (e.g., fluorine) to the pyridine ring to modulate logP values. Ethyl or methyl groups on the ethanamine chain can enhance membrane permeability .

- Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., N-methylation sites). Cytochrome P450 inhibition assays (e.g., CYP3A4) predict drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Methodological Answer:

- Functional Validation: Compare DFT-derived bond dissociation energies with experimental calorimetry data. Discrepancies >5 kcal/mol suggest inadequate functional selection (e.g., switch from B3LYP to M06-2X for transition metals) .

- Crystallographic Refinement: If predicted geometries mismatch X-ray data, re-optimize DFT parameters (e.g., basis set size) or consider dynamic effects (e.g., molecular vibrations) using molecular dynamics simulations .

Experimental Design Considerations

Q. What in silico tools are recommended for screening this compound derivatives against biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., GPCRs, kinases). Focus on π-π stacking between the pyridine ring and aromatic residues .

- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond donors from the ethanamine group) to prioritize derivatives with enhanced target affinity .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.